Product packaging for 5-Ethoxyhex-5-EN-2-one(Cat. No.:CAS No. 61769-90-2)

5-Ethoxyhex-5-EN-2-one

Cat. No.: B14543537
CAS No.: 61769-90-2
M. Wt: 142.20 g/mol
InChI Key: XKBOSVAGSJHGEC-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Unsaturated Carbonyl Compounds in Contemporary Organic Synthesis

Alpha,beta-unsaturated carbonyl compounds are a cornerstone of modern organic synthesis, valued for their versatile reactivity. researchgate.netfiveable.mewikipedia.orgrsc.org This class of compounds, which includes enones and enals, possesses a conjugated system where a carbon-carbon double bond is directly attached to a carbonyl group. fiveable.mewikipedia.orgfiveable.me This arrangement leads to a delocalization of π-electrons, resulting in unique electronic properties and a wider range of chemical transformations compared to their saturated counterparts. fiveable.mefiveable.me

The key to their synthetic utility lies in their electrophilicity at both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for either direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-carbon, with the outcome often dictated by the nature of the nucleophile and reaction conditions. wikipedia.org This predictable reactivity makes them invaluable building blocks for the construction of complex molecular architectures. fiveable.meresearchgate.net They are frequently employed in a variety of named reactions, including the Michael addition and the Robinson annulation, which are fundamental for forming new carbon-carbon bonds and constructing cyclic systems. numberanalytics.com Furthermore, α,β-unsaturated carbonyls are precursors to a wide array of other functional groups and are found in numerous biologically active natural products and pharmaceuticals. chemistryviews.org Their importance is underscored by the continuous development of new synthetic methods for their preparation, including aldol (B89426) condensations, Wittig reactions, and transition metal-catalyzed cross-coupling reactions. numberanalytics.comchemistryviews.org

Structural and Functional Characterization of 5-Ethoxyhex-5-en-2-one as a Ketone and Enol Ether

This compound is a molecule that contains two primary functional groups: a ketone and an enol ether. The ketone is a carbonyl group bonded to two other carbon atoms, while the enol ether consists of an alkoxy group attached to a carbon-carbon double bond. wikipedia.orglookchem.com The IUPAC name for this compound is this compound.

The structure of this compound is characterized by a six-carbon chain. A ketone functional group is located at the C2 position. An ethoxy group (-OCH2CH3) is attached to the C5 position, which is part of a double bond between C5 and C6. This arrangement makes it a γ-keto enol ether. The presence of these two functional groups in a specific spatial relationship dictates its chemical behavior.

Enol ethers, like the one present in this compound, are electron-rich alkenes due to the electron-donating nature of the alkoxy group via resonance. wikipedia.orgnih.gov This increased electron density makes the double bond particularly susceptible to attack by electrophiles. wikipedia.org The ketone group, on the other hand, provides a site for nucleophilic attack at the carbonyl carbon.

Below is a data table summarizing the key structural and chemical properties of this compound, based on available information and theoretical calculations.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Functional Groups Ketone, Enol Ether
CAS Number Not explicitly found in searched literature
Canonical SMILES CCOC(=C)CCC(=O)C

Overview of Enone Chemistry and its Synthetic Utility within Chemical Transformations

Enones, or α,β-unsaturated ketones, are a subclass of α,β-unsaturated carbonyl compounds and are highly valuable intermediates in organic synthesis. researchgate.net Their synthetic utility stems from the conjugated system that allows for a variety of reactions, making them versatile building blocks for complex molecules. numberanalytics.com

One of the most important reactions of enones is the conjugate addition, also known as the Michael addition, where nucleophiles add to the β-carbon of the double bond. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can be used in Michael additions. numberanalytics.com

Enones also participate in cycloaddition reactions. They can act as dienophiles in the Diels-Alder reaction, leading to the formation of six-membered rings, a common structural motif in natural products. numberanalytics.com Furthermore, upon photochemical excitation, enones can undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings, a transformation that has found significant application in the synthesis of intricate polycyclic systems. acs.orgnih.govmagadhmahilacollege.org

The carbonyl group of enones can be selectively reduced to an alcohol, or both the double bond and the carbonyl group can be reduced to a saturated alcohol, depending on the reducing agent used. numberanalytics.com The double bond can also be epoxidized or dihydroxylated. The diverse reactivity of enones makes them central to many synthetic strategies, enabling the efficient construction of a wide array of organic molecules. chemistryviews.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B14543537 5-Ethoxyhex-5-EN-2-one CAS No. 61769-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61769-90-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-ethoxyhex-5-en-2-one

InChI

InChI=1S/C8H14O2/c1-4-10-8(3)6-5-7(2)9/h3-6H2,1-2H3

InChI Key

XKBOSVAGSJHGEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)CCC(=O)C

Origin of Product

United States

Chemical Reactivity, Mechanistic Pathways, and Transformations of 5 Ethoxyhex 5 En 2 One

Comprehensive Analysis of Reaction Mechanisms and Pathways

The unique structural arrangement of 5-Ethoxyhex-5-en-2-one, which combines an enol ether with a ketone, results in a rich and varied chemical reactivity. This section delves into the primary reaction mechanisms and transformative pathways that this compound undergoes, highlighting the interplay between its distinct functional groups.

The enone moiety of this compound features two primary sites for addition reactions: the carbon-carbon double bond and the carbonyl group. The reactivity towards electrophiles and nucleophiles is dictated by the electronic properties of this conjugated system.

Electrophilic Addition: The carbon-carbon double bond in the enol ether is electron-rich due to the electron-donating nature of the ethoxy group, making it susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile (X⁺) attacks the π bond of the alkene, leading to the formation of a carbocation intermediate. wikipedia.org This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. wikipedia.orglibretexts.org Common electrophilic additions include hydrohalogenation (with HX) and hydration (with H₂O in the presence of an acid catalyst). wikipedia.orglibretexts.org

Nucleophilic Addition: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.org Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. libretexts.org The reaction begins with the attack of a nucleophile on the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The enone system also allows for conjugate (or 1,4-) nucleophilic addition (Michael addition), where the nucleophile attacks the β-carbon of the double bond, a reaction pathway facilitated by the extended conjugation.

Reaction TypeAttacking SpeciesSite of AttackIntermediateFinal Product (General)
Electrophilic Addition Electrophile (e.g., H⁺)C=C double bondCarbocationSubstituted ketone
Nucleophilic Addition (1,2) Nucleophile (e.g., CN⁻, R-MgBr)Carbonyl Carbon (C=O)Tetrahedral AlkoxideTertiary Alcohol
Nucleophilic Addition (1,4) Nucleophile (e.g., Enolates)β-CarbonEnolateSubstituted Ketone

Photochemical excitation of β,γ-unsaturated ketones can initiate intramolecular rearrangements, most notably the 1,3-acyl shift. researchgate.net This reaction proceeds through the excitation of the molecule to an excited singlet (S₁) or triplet (T₁) state upon absorption of a photon. From these excited states, a Norrish Type I cleavage can occur, leading to the formation of a diradical intermediate. researchgate.net Recombination of this diradical can result in the migration of the acyl group to the γ-carbon, constituting a 1,3-acyl shift. researchgate.net While this compound is an α,β-unsaturated ketone, related photochemical rearrangements can be anticipated, potentially leading to the formation of isomeric structures.

The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes that possess an accessible γ-hydrogen atom. wikipedia.orgdrugfuture.com The reaction is initiated by the photo-excitation of the carbonyl group to an nπ* excited state. This excited state then undergoes intramolecular abstraction of a γ-hydrogen, forming a 1,4-biradical intermediate. wikipedia.orgedurev.in

For this compound, the hydrogens on the C4 carbon are γ-hydrogens. The resulting 1,4-biradical can undergo two main pathways:

Cleavage (Fragmentation): This involves the cleavage of the α,β-carbon bond (the C2-C3 bond) to yield an enol and an alkene. wikipedia.org The enol product would subsequently tautomerize to the more stable ketone.

Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the radicals can lead to the formation of a cyclobutanol (B46151) derivative. wikipedia.orgnih.gov

The competition between cleavage and cyclization depends on factors such as the substitution pattern and the lifetime of the biradical intermediate. youtube.com

Beyond the Norrish-Yang cyclization, the structural motifs within this compound are amenable to other significant cyclization reactions, particularly cycloadditions.

Type II Cyclization: As mentioned above, the Norrish Type II reaction provides a pathway to cyclobutanol derivatives through the cyclization of the 1,4-biradical intermediate. nih.govchinesechemsoc.org This intramolecular process is a powerful tool for constructing four-membered rings.

[3+2] Cycloadditions: The enol ether component of this compound makes it an excellent participant in [3+2] cycloaddition reactions. In these reactions, the enol ether acts as a two-atom component that reacts with a three-atom component (a 1,3-dipole) to form a five-membered heterocyclic ring. researchgate.net Catalytic asymmetric [3+2] cycloadditions of enol ethers with various partners, such as nitrile oxides or quinones, have been developed to produce chiral heterocycles with high enantioselectivity. acs.orgnih.gov This reactivity provides a strategic route to complex molecular architectures starting from enol ether substrates.

Cyclization TypeKey Intermediate/ReactantRing Size FormedDriving Force
Norrish-Yang (Type II) 1,4-Biradical4-membered (Cyclobutanol)Photochemical Excitation
[3+2] Cycloaddition Enol Ether + 1,3-Dipole5-membered (Heterocycle)Concerted or Stepwise Cycloaddition

In multi-step organic synthesis, protecting groups are crucial for masking the reactivity of a functional group to allow for selective transformations elsewhere in the molecule. wikipedia.org The this compound structure contains two key functional groups: a ketone and an enol ether.

The enol ether functionality can itself be considered a protecting group for a ketone. For instance, silyl (B83357) enol ethers are used to protect ketones while other reactions are performed. rsc.org The ethoxy enol ether in the target molecule could be hydrolyzed under acidic conditions to reveal a β-diketone.

Conversely, if reactions are desired at the enol ether's double bond without affecting the ketone, the carbonyl group must be protected. A common strategy is the conversion of the ketone into an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst), which is stable to a wide range of reagents but can be easily removed by aqueous acid. wikipedia.org The choice of protecting group strategy depends on the desired transformation and the stability of the protecting group under the specific reaction conditions. organic-chemistry.orgresearchgate.net

Carbon-Carbon Bond-Forming Reactions Involving this compound as a Substrate

Carbon-carbon bond formation is central to building molecular complexity in organic synthesis. youtube.com this compound, with its multiple reactive sites, can serve as a versatile substrate in a variety of C-C bond-forming reactions.

The α-position of the ketone (C3) can be deprotonated to form an enolate, a potent carbon nucleophile. This enolate can then react with various electrophiles (e.g., alkyl halides) in alkylation reactions to form a new C-C bond.

Furthermore, the conjugated system is an excellent Michael acceptor. As discussed in section 3.1.1, carbon nucleophiles like Grignard reagents (in the presence of a copper catalyst), Gilman reagents (organocuprates), or other enolates can add to the β-carbon (C4), a reaction that is fundamental to synthetic chemistry. illinois.eduyoutube.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, could potentially be employed. chemrxiv.org This would require converting the enol ether into a more suitable coupling partner, such as a vinyl halide or vinyl triflate, allowing for the introduction of a wide array of carbon-based fragments. Palladium-catalyzed reactions have also been developed for the intermolecular coupling of alkenes and alkynes to generate α,β-unsaturated ketones, highlighting the relevance of this structural class in modern C-C bond formation strategies. nih.govacs.org

Reaction NameReactive Site on SubstrateType of C-C Bond FormedTypical Reagents
Enolate Alkylation α-Carbon (C3)sp³-sp³LDA, Alkyl Halide
Michael Addition β-Carbon (C4)sp³-sp³Organocuprates, Enolates
Cross-Coupling (Hypothetical) C5 or C6 (after functionalization)sp²-sp³, sp²-sp²Palladium Catalyst, Organoboron/Organotin Reagents

Enolate Chemistry and Carbonyl Condensation Pathways

The presence of a ketone functional group in this compound allows for the formation of an enolate ion, a potent nucleophile that is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com The acidity of the α-hydrogens (protons on the carbon adjacent to the carbonyl group) facilitates their removal by a suitable base to generate the enolate. masterorganicchemistry.comjove.com For this compound, deprotonation can occur at either the C1 methyl group or the C3 methylene (B1212753) group.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. bham.ac.uk The use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. libretexts.org Conversely, weaker bases or higher temperatures can lead to the formation of the more thermodynamically stable, more substituted enolate. bham.ac.uk

Once formed, the enolate of this compound can participate in a variety of carbonyl condensation reactions, such as the aldol (B89426) condensation. libretexts.orgwikipedia.org In a self-condensation reaction, the enolate would attack the electrophilic carbonyl carbon of another molecule of this compound. Alternatively, in a crossed-aldol condensation, the enolate can react with a different aldehyde or ketone. wikipedia.org The outcome of these reactions is the formation of a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone. libretexts.org

Reaction Type Reactants Key Intermediate Product
Self-Aldol Addition2 x this compoundEnolate of this compoundβ-Hydroxy ketone dimer
Crossed-Aldol AdditionThis compound, Aldehyde/KetoneEnolate of this compoundβ-Hydroxy ketone
Aldol CondensationThis compoundEnolate and then β-Hydroxy ketoneα,β-Unsaturated ketone

Organometallic Reactions (e.g., Hydroalumination, Carboalumination, Hydrozirconation)

The enol ether functionality in this compound is susceptible to attack by various organometallic reagents. Reactions such as hydroalumination, carboalumination, and hydrozirconation involve the addition of a metal-hydride or metal-alkyl bond across the carbon-carbon double bond of the enol ether.

Hydroalumination involves the addition of an aluminum hydride species, such as diisobutylaluminium hydride (DIBAL-H), across the double bond. wikipedia.org This reaction typically proceeds with anti-Markovnikov selectivity, meaning the aluminum atom attaches to the less substituted carbon of the double bond. wikipedia.org The resulting organoaluminum intermediate can then be further functionalized.

Carboalumination is the addition of an organoaluminum compound across the double bond, leading to the formation of a new carbon-carbon bond and a carbon-aluminum bond.

Hydrozirconation , employing Schwartz's reagent ((Cp)₂ZrHCl), is a powerful method for the functionalization of alkenes. wikipedia.orgsantiago-lab.com The reaction proceeds via the syn-addition of the zirconium-hydride bond across the double bond, forming a zirconocene (B1252598) intermediate. santiago-lab.com This intermediate is a versatile precursor that can be transformed into a variety of functional groups through reactions with electrophiles. santiago-lab.com

Reaction Reagent Intermediate Potential Subsequent Transformation
HydroaluminationDiisobutylaluminium hydride (DIBAL-H)AlkenylalaneProtonolysis, Halogenation, Cross-coupling
CarboaluminationTrialkylaluminiumAlkenylalaneFormation of a new C-C bond
HydrozirconationSchwartz's Reagent ((Cp)₂ZrHCl)AlkenylzirconoceneProtonolysis, Halogenation, Acylation, Cross-coupling

Functional Group Transformations of this compound

Selective Oxidation and Reduction Chemistries

The ketone and enol ether moieties of this compound can undergo selective oxidation and reduction reactions.

Selective Oxidation: The enol ether double bond is susceptible to oxidative cleavage. For instance, ozonolysis would cleave the double bond to yield a ketone and an ester. Milder oxidation conditions can lead to the formation of α-hydroxy ketones or other oxygenated products. nih.govwikipedia.org The ketone can be oxidized under more forcing conditions, such as in the Baeyer-Villiger oxidation, to form an ester.

Selective Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reduction. The enol ether double bond can be hydrogenated, typically using a metal catalyst such as palladium on carbon (Pd/C), to yield the corresponding saturated ether. It is also possible to achieve conjugate reduction of the α,β-unsaturated system that might be formed from condensation reactions, using reagents like lithium diorganocuprates (Gilman reagents). libretexts.orgopenstax.org

Functional Group Reaction Type Reagent(s) Product
KetoneReductionNaBH₄ or LiAlH₄Secondary Alcohol
Enol EtherHydrogenationH₂, Pd/CSaturated Ether
Enol EtherOxidative CleavageO₃, then workupKetone and Ester
KetoneOxidationm-CPBA (Baeyer-Villiger)Ester

Transformations Specific to the Enol Ether Functionality

The enol ether in this compound is an electron-rich alkene and thus readily reacts with electrophiles. wikipedia.org

Hydrolysis: In the presence of an acid catalyst, the enol ether can be hydrolyzed to the corresponding ketone. researchgate.net This reaction proceeds via protonation of the double bond to form an oxonium ion, which is then attacked by water.

Electrophilic Addition: The enol ether can undergo addition reactions with various electrophiles. For example, the addition of a halogen (e.g., Br₂) would lead to the formation of a dihalogenated ether. The addition of hydrogen halides (e.g., HBr) would also proceed, with the halogen adding to the more substituted carbon.

Cycloaddition Reactions: The electron-rich nature of the enol ether makes it a good dienophile in Diels-Alder reactions, particularly with electron-deficient dienes (inverse-electron-demand Diels-Alder). wikipedia.org

Reaction Type Reagent(s) Key Intermediate Product
HydrolysisH₃O⁺Oxonium ionKetone
HalogenationBr₂Bromonium ionDihaloether
HydrohalogenationHBrCarbocationHaloether
Diels-AlderElectron-deficient dieneCycloadductSubstituted cyclohexene (B86901) derivative

Theoretical and Computational Chemistry Studies of 5 Ethoxyhex 5 En 2 One

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in understanding the intricacies of chemical reactions at a molecular level. nih.govkettering.edu For a molecule like 5-ethoxyhex-5-en-2-one, these methods can offer profound insights into its stability, reactivity, and the pathways it might follow during chemical transformations. grnjournal.usfiveable.me

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. wikipedia.orgmpg.demdpi.com An analysis of this compound would likely involve calculating the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For an α,β-unsaturated ketone, the LUMO is typically distributed over the carbonyl carbon and the β-carbon, suggesting these as primary sites for nucleophilic attack. The HOMO, conversely, would likely be located around the carbon-carbon double bond and the oxygen of the ethoxy group, indicating these as potential sites for electrophilic attack.

Electrostatic potential maps would further reveal the charge distribution, highlighting the electronegative oxygen atoms of the carbonyl and ethoxy groups as regions of negative potential, attractive to electrophiles or forming hydrogen bonds.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

PropertyValueInterpretation
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVRelates to the molecule's kinetic stability.
Dipole Moment2.8 DSuggests moderate polarity.

Note: The data in this table is hypothetical and serves as an illustration of typical values for a molecule of this type.

Elucidation of Reaction Mechanisms through Energy Profiles

Computational chemistry can map the energetic landscape of a chemical reaction, providing a detailed step-by-step description of the process. rsc.orgacs.org By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed.

Characterization of Transition States and Intermediates

A key strength of computational chemistry is its ability to characterize transient species like transition states and intermediates, which are often difficult to observe experimentally. github.iofiveable.mefiveable.me A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. github.io

In a hypothetical reaction of this compound, such as an epoxidation of the double bond, the transition state structure would reveal the simultaneous breaking and forming of bonds. Vibrational frequency analysis is a crucial step in confirming a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Any intermediates, which are local minima on the energy profile, could also be structurally and energetically characterized.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. portlandpress.com This is particularly useful for understanding how a molecule's conformation and its environment influence its reactivity.

Conformational Analysis and Dynamic Behavior

This compound possesses several rotatable bonds, leading to a variety of possible conformations. nih.govcalcus.cloud MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govoup.com

By simulating the molecule's movement over time, typically on the nanosecond to microsecond scale, a representative ensemble of conformations can be generated. Analysis of these trajectories can reveal the preferred spatial arrangements of the ethoxy and acetyl groups relative to the carbon backbone. This information is crucial as the reactivity of the molecule can be highly dependent on its conformation.

Table 2: Hypothetical Torsional Angles of Low-Energy Conformers of this compound

ConformerDihedral Angle (C4-C5-O-C)Relative Energy (kcal/mol)
A~180° (anti)0.0
B~60° (gauche)1.2
C~-60° (gauche)1.3

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Solvent Effects on Reaction Dynamics

Chemical reactions are significantly influenced by the solvent in which they occur. nih.govosti.govnih.gov MD simulations are an excellent tool for studying these solvent effects at a molecular level. springernature.comaip.orgrsc.org By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and affect its structure and reactivity. uchicago.eduacs.orgresearchgate.netuchicago.edu

For this compound, simulations in different solvents (e.g., a polar protic solvent like water and a nonpolar aprotic solvent like hexane) would reveal how the solvent molecules arrange themselves around the solute. This solvation shell can stabilize or destabilize the ground state, transition states, and intermediates of a reaction, thereby altering the reaction rate and mechanism. For instance, a polar solvent would be expected to stabilize polar species through dipole-dipole interactions or hydrogen bonding, potentially lowering the activation energy of a polar reaction.

Stereochemical Predictions and Computational Modeling of Stereoselectivity

The stereochemical outcome of chemical reactions is of paramount importance in organic synthesis, determining the three-dimensional structure and, consequently, the properties of the target molecule. Computational chemistry has emerged as a powerful tool for predicting and understanding stereoselectivity, offering insights that are often difficult to obtain through experimental means alone. rsc.org In the context of this compound, computational modeling can be applied to predict the stereochemistry of its formation and subsequent reactions.

Computational studies, using methods like ab initio and semi-empirical calculations, can elucidate reaction mechanisms and predict product selectivity. researchgate.net For reactions involving enones, such as the Horner–Wadsworth–Emmons (HWE) reaction, computational models can analyze the transition states leading to different stereoisomers (e.g., E/Z isomers). researchgate.net These calculations suggest that the stability of intermediates and transition states, influenced by factors like electron-withdrawing substituents and steric hindrance, can determine the final product ratio. researchgate.net For instance, a computational investigation into the synthesis of α-hydroxymethylated enones supported a Schlosser–Corey type reaction mechanism, where the balance between two competing pathways was influenced by the steric environment of the substrate. researchgate.net

The principles of modeling stereoselectivity are broadly applicable to various reactions involving enones. rsc.org For example, in the [2+2] photocycloaddition of enones to alkenes, understanding the ground- and excited-state potential energy surfaces is crucial for predicting the stereochemistry of the resulting cycloadducts. acs.org Theoretical calculations help rationalize the observed stereochemical outcomes by identifying the lowest energy pathways on these surfaces.

These computational approaches would be invaluable in studying this compound. By modeling the transition states of potential synthetic routes, chemists can predict which reaction conditions would favor the formation of a desired stereoisomer. This predictive power accelerates the development of efficient and stereoselective syntheses.

Table 1: Computational Methods in Stereoselectivity Prediction

Method TypeDescriptionApplication to Enone Stereoselectivity
Ab Initio Based on first principles of quantum mechanics, without experimental data.Calculating the energies of transition states and intermediates to predict the favored stereochemical pathway. researchgate.net
Density Functional Theory (DFT) A quantum mechanical method that models the electron density of a system to determine its energy.Used for studying reaction mechanisms, such as cycloadditions, and rationalizing stereochemical outcomes. researchgate.net
Semi-Empirical Uses a combination of theoretical calculations and experimental parameters to simplify computations.Offers a faster method for modeling larger systems and exploring reaction pathways to predict product selectivity. researchgate.net
Molecular Mechanics (MM) A classical mechanics-based approach that models molecules as a collection of atoms held together by springs.Useful for conformational analysis of reactants and intermediates, which can influence the stereochemical course of a reaction.

Application of Machine Learning and Data Science in Enone-Related Synthesis Design

The planning of synthetic routes for organic molecules is a complex task that has traditionally relied on the intuition and experience of chemists. mdpi.com Recently, data science and machine learning (ML) have revolutionized this field, leading to the development of computer-aided synthesis planning (CASP) tools that can propose novel and efficient synthetic pathways. researchgate.netchimia.ch These data-driven approaches are highly relevant for designing the synthesis of compounds like this compound.

Machine learning models, particularly those based on deep learning and neural networks, are trained on vast databases of known chemical reactions. researchgate.netkyoto-u.ac.jp By learning the patterns and rules of chemical transformations from this data, these models can perform retrosynthetic analysis. mit.edu When given a target molecule, such as this compound, an ML-powered tool can work backward, suggesting a series of disconnections and precursor molecules that are simpler or commercially available. mit.edu

The application of data science in chemistry extends beyond retrosynthesis. ML algorithms can predict reaction outcomes, optimize reaction conditions, and even suggest novel reagents. researchgate.net This predictive capability is built upon machine-readable representations of molecules, such as SMILES (Simplified Molecular Input Line Entry System) strings or molecular graphs, which allow algorithms to process and analyze chemical information. kyoto-u.ac.jp For the synthesis of enones, an ML model could be trained to identify the most effective condensation, coupling, or carbonylation reactions based on the specific substitution pattern of the desired product. organic-chemistry.orgorganic-chemistry.org

The integration of machine learning into the workflow of synthetic chemistry promises to accelerate the discovery and production of new molecules. chimia.ch By leveraging the power of data, these tools can assist chemists in navigating the vast landscape of possible synthetic routes, reducing the time and resources required for experimental work and overcoming human biases toward certain reactions. mit.edu

Table 2: Machine Learning Applications in Synthesis Design

ApplicationDescriptionRelevance to this compound Synthesis
Retrosynthesis Prediction AI models suggest potential synthetic routes by breaking down a target molecule into simpler precursors. kyoto-u.ac.jpmit.eduProposing multiple viable synthetic pathways to this compound from available starting materials.
Reaction Outcome Prediction Machine learning algorithms predict the likely products, yields, and stereoselectivity of a given set of reactants and conditions. researchgate.netEvaluating the feasibility of a proposed reaction step and optimizing conditions for higher yield and selectivity.
Catalyst and Reagent Selection Data-driven models can recommend optimal catalysts or reagents for a specific chemical transformation. mdpi.comSuggesting the most effective base for a condensation reaction or the best catalyst for a cross-coupling step.
De Novo Molecular Design Generative models, such as chemical language models (CLMs), can design novel molecules with desired properties. nih.govWhile not for synthesis of a known target, this approach could design novel enone structures with specific electronic or steric properties.

Advanced Spectroscopic Characterization and Mechanistic Analysis of 5 Ethoxyhex 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 5-Ethoxyhex-5-en-2-one, both ¹H and ¹³C NMR would provide a definitive "fingerprint" of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The ethoxy group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling to each other. The protons on the vinylic carbon (C5) would appear as a singlet, as there are no adjacent protons to couple with. The methylene protons at C4 would likely appear as a triplet, coupling with the adjacent methylene protons at C3. The protons of the methyl ketone at C1 would be a sharp singlet.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃-C=O)~2.1SingletN/A
H3 (-CH₂-)~2.5Triplet~7.5
H4 (-CH₂-)~2.3Triplet~7.5
H6 (=CH₂)~4.0 and ~4.2Two SingletsN/A
Ethoxy -CH₂-O-~3.8Quartet~7.0
Ethoxy -CH₃~1.3Triplet~7.0

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The carbons of the enol ether double bond (C5 and C6) would appear in the olefinic region. The carbons of the ethoxy group and the aliphatic carbons would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C1 (CH₃-C=O)~30
C2 (C=O)~208
C3 (-CH₂-)~45
C4 (-CH₂-)~28
C5 (=C(OEt)-)~160
C6 (=CH₂)~85
Ethoxy -O-CH₂-~64
Ethoxy -CH₃~15

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molar mass: 142.20 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 142.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones. libretexts.org This could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 127, or the loss of the propyl enol ether chain to give an acylium ion at m/z 43. Cleavage of the enol ether moiety is also anticipated. For instance, the loss of an ethoxy radical (•OCH₂CH₃) would lead to a fragment at m/z 97. Another prominent fragmentation could be the McLafferty rearrangement if a gamma-hydrogen is available for transfer to the carbonyl oxygen, though in this specific structure, a direct McLafferty rearrangement is not straightforward.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
142[C₈H₁₄O₂]⁺Molecular Ion [M]⁺
127[M - CH₃]⁺Alpha-cleavage
99[M - C₂H₅O]⁺Loss of ethoxy radical
71[C₄H₇O]⁺Cleavage at C3-C4 bond
43[CH₃CO]⁺Alpha-cleavage

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong C=O stretching vibration of the ketone group. Due to conjugation with the double bond, this peak would be expected at a slightly lower wavenumber than a saturated ketone, typically in the range of 1670-1690 cm⁻¹. The C=C stretching vibration of the enol ether would also be a significant feature, likely appearing around 1620-1640 cm⁻¹. The C-O stretching of the enol ether would produce strong bands in the region of 1200-1250 cm⁻¹ and 1050-1150 cm⁻¹. oup.comquimicaorganica.org Additionally, C-H stretching and bending vibrations for the sp³, sp², methyl, and methylene groups would be observed in their characteristic regions.

Expected Diagnostic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (sp²)3010-3095Medium
C-H stretch (sp³)2850-2960Medium-Strong
C=O stretch (conjugated ketone)1670-1690Strong
C=C stretch (enol ether)1620-1640Medium
C-O-C stretch (enol ether)1200-1250 and 1050-1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated enone system. This system is expected to give rise to two main electronic transitions: a π → π* transition and an n → π* transition. youtube.com

The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected to be strong and occur at a lower wavelength (higher energy). For α,β-unsaturated ketones, this transition is typically observed in the range of 210-250 nm. youtube.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption at a longer wavelength, typically in the range of 310-330 nm. youtube.com

The position of the λ_max can be influenced by the solvent polarity. For the n → π* transition, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, while the π → π* transition often shows a bathochromic (red) shift. youtube.com Photochemical studies could investigate reactions such as [2+2] cycloadditions or E/Z isomerization upon irradiation at the appropriate wavelength. nih.gov

Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λ_max (nm)Molar Absorptivity (ε)
π → π~220-240High (~10,000 - 20,000)
n → π~310-330Low (~10-100)

Applications of 5 Ethoxyhex 5 En 2 One in Complex Organic Synthesis

Role as a Versatile Building Block in the Construction of Diverse Molecular Architectures

The reactivity of 5-Ethoxyhex-5-en-2-one is dominated by the electrophilic nature of the β-carbon of the enone and the electron-rich character of the vinyl ether. This duality allows it to participate in a range of reactions, leading to the formation of diverse molecular scaffolds.

One of the most fundamental reactions of α,β-unsaturated ketones is the Michael addition , a conjugate addition of a nucleophile to the β-carbon. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this reaction provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide array of nucleophiles, including enolates, organocuprates, amines, and thiols, can be employed to introduce complexity at the C4 position of the hexenone backbone. The general scheme for the Michael addition is depicted below:

Table 1: Representative Michael Additions on α,β-Unsaturated Ketones

Nucleophile (Michael Donor)Product TypeSignificance
Enolates (from ketones, esters, malonates)1,5-Dicarbonyl compoundsKey intermediates for further cyclization and functionalization. wikipedia.org
Organocuprates (R₂CuLi)β-Alkylated ketonesEfficient for the introduction of alkyl and aryl groups. youtube.com
Aminesβ-Amino ketonesPrecursors to various nitrogen-containing heterocycles.
Thiolsβ-Thio ketonesImportant in biological and medicinal chemistry.

Furthermore, this compound can act as a dienophile in Diels-Alder reactions , a powerful [4+2] cycloaddition for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the ketone group activates the double bond for reaction with a conjugated diene. The resulting cyclohexene (B86901) derivatives can serve as versatile intermediates in the synthesis of complex cyclic systems. The regioselectivity and stereoselectivity of the Diels-Alder reaction can often be controlled by the nature of the diene and the reaction conditions. youtube.comyoutube.com

The vinyl ether functionality in this compound introduces additional synthetic possibilities. Under acidic conditions, the vinyl ether can be hydrolyzed to a ketone, leading to a 1,5-diketone, a precursor for various cyclic compounds. google.com Alternatively, the electron-rich double bond of the vinyl ether can participate in other cycloaddition reactions or be a handle for further functionalization.

Potential as a Precursor in the Synthesis of Natural Products and Bioactive Compounds

The diverse reactivity of this compound makes it a promising starting material for the total synthesis of natural products and bioactive molecules. nih.gov Many natural products contain cyclic and polycyclic frameworks that can be accessed through strategies involving Michael additions and Diels-Alder reactions. nih.gov

For instance, the 1,5-dicarbonyl moiety, readily accessible from this compound via a Michael addition, is a common structural motif in various natural products and can be a precursor to quinolones, pyridines, and other heterocyclic systems. The ability to introduce a wide range of substituents at the β-position through conjugate addition allows for the synthesis of a variety of analogs for structure-activity relationship studies.

The Diels-Alder reaction provides a direct route to substituted cyclohexenes, which are key intermediates in the synthesis of numerous terpenoids, steroids, and alkaloids. The functional handles present in the adducts derived from this compound, such as the ketone and the protected hydroxyl group (from the ethoxy group), offer multiple points for further elaboration and construction of the target natural product. nih.gov

Table 2: Potential Synthetic Applications of this compound in Natural Product Synthesis

Reaction TypeKey IntermediateTarget Class of Natural Products (Examples)
Michael Addition1,5-Dicarbonyl CompoundsAlkaloids, Polyketides
Diels-Alder ReactionSubstituted CyclohexenesTerpenoids, Steroids
Tandem ReactionsPolycyclic SystemsComplex Polycyclic Natural Products

Utilization in the Development of Novel Catalytic Systems and Methodologies

The unique structural features of this compound also position it as a valuable substrate for the development of new catalytic systems and synthetic methodologies. The presence of two distinct reactive sites, the enone and the vinyl ether, allows for the exploration of chemoselective transformations.

For example, the development of catalysts that can selectively activate one functional group in the presence of the other is a significant area of research. A chiral catalyst could, for instance, mediate an enantioselective Michael addition to the enone while leaving the vinyl ether untouched. mdpi.com Conversely, catalysts could be designed to specifically target the vinyl ether functionality for reactions such as hydroformylation or asymmetric hydrogenation. acs.org

Furthermore, this compound can be employed in the development of cascade reactions, where a single catalytic event initiates a sequence of transformations, rapidly building molecular complexity. For instance, a catalyzed Michael addition could be followed by an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic product in a single pot. The development of such efficient and atom-economical reactions is a key goal in modern organic synthesis.

The investigation of diastereoselective Birch reduction-alkylation reactions of similar β-alkoxy-α,β-unsaturated ketones has shown the potential for stereocontrolled transformations, which is crucial in the synthesis of complex molecules like trichothecenes. nih.gov The insights from such studies can be applied to develop new catalytic methods utilizing this compound.

Future Research Trajectories for 5 Ethoxyhex 5 En 2 One

Exploration of Novel and Uncharted Synthetic Pathways

The synthesis of 5-Ethoxyhex-5-en-2-one presents an opportunity to explore and develop novel synthetic methodologies. Given its structure, featuring a vinyl ether and a ketone, several strategic approaches could be envisioned. Future research could focus on:

Extending Alkylation Methodologies: Traditional synthesis of similar α,β-unsaturated ketones often involves the alkylation of β-dicarbonyl compounds. odinity.com A potential route to this compound could adapt this by using a suitable ethoxy-containing electrophile. The exploration of various base and solvent systems would be crucial to optimize reaction conditions and yields.

Organometallic Coupling Reactions: Modern synthetic chemistry offers a vast toolkit of organometallic cross-coupling reactions. Future work could investigate palladium, copper, or nickel-catalyzed reactions to construct the carbon skeleton of this compound. For instance, the coupling of an appropriate organometallic reagent with a functionalized ketone precursor could provide a convergent and efficient synthesis.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction could be a key strategy. A potential pathway could involve the cross-metathesis of a simpler ketone containing a terminal alkene with an ethoxy-substituted olefin, catalyzed by a ruthenium or molybdenum catalyst.

Development of Highly Efficient Enantioselective and Diastereoselective Transformations

The stereochemistry of this compound, should it possess stereogenic centers, would be of significant interest. Future research should aim to develop synthetic methods that can control the three-dimensional arrangement of its atoms.

Chiral Catalysis: The use of chiral catalysts, such as metal-chiral ligand complexes or organocatalysts, could enable the enantioselective synthesis of this compound. uva.esnih.gov For instance, an asymmetric Michael addition to a precursor could establish a key stereocenter. nih.gov

Substrate Control: If starting from a chiral precursor, the inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions. This approach, known as substrate-controlled diastereoselection, could be a powerful tool.

Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a precursor molecule can guide the stereoselective formation of new stereocenters. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target compound.

The development of these stereoselective methods would be crucial for investigating the potential biological activity of different stereoisomers of this compound.

Integration of Advanced Computational Methods for Predictive Chemical Synthesis

Computational chemistry is an increasingly powerful tool in modern organic synthesis. For a novel compound like this compound, computational methods could provide invaluable insights before embarking on extensive laboratory work.

Reaction Pathway Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model potential reaction pathways for the synthesis of this compound. These calculations can help identify the most energetically favorable routes and predict potential side products.

Spectroscopic Prediction: Computational methods can predict the spectroscopic properties of this compound, such as its NMR and IR spectra. This information would be invaluable for the characterization and identification of the compound once it is synthesized.

Catalyst Design: For catalytic reactions, computational modeling can aid in the design of more efficient and selective catalysts. By understanding the interactions between the catalyst, substrates, and intermediates at a molecular level, researchers can rationally design improved catalytic systems.

The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of synthetic routes to this compound.

Investigation of this compound in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are highly efficient synthetic strategies. nih.govnih.govresearchgate.net The structure of this compound suggests it could be a valuable building block in such processes.

As a Dienophile or Enone: The α,β-unsaturated ketone moiety in this compound could participate in Diels-Alder reactions or Michael additions as part of a multi-component or cascade sequence. nih.govresearchgate.net

Vinyl Ether Reactivity: The vinyl ether functionality offers another site for reactivity, potentially participating in cycloadditions or acting as a nucleophile under acidic conditions.

Tandem Reactions: A promising research avenue would be the design of tandem reactions where both the ketone and the vinyl ether functionalities of this compound react sequentially in a controlled manner to build molecular complexity rapidly. 20.210.105ub.edu

Investigating the utility of this compound in these advanced synthetic strategies could lead to the rapid and efficient synthesis of novel and complex molecular architectures.

Uncovering Novel Photochemical Reactivity and Green Chemistry Applications

Photochemistry offers unique opportunities for chemical transformations that are often not achievable through traditional thermal methods. rsc.orgrsc.org The application of green chemistry principles to the synthesis and use of this compound would also be a critical area of future research. colab.wsresearchgate.netresearchgate.net

Photochemical Cycloadditions: The enone system of this compound is a chromophore that can absorb light and undergo photochemical reactions, such as [2+2] cycloadditions with alkenes, to form cyclobutane (B1203170) rings. rsc.org

Green Solvents and Catalysts: Future synthetic routes to this compound should prioritize the use of environmentally benign solvents, such as water or bio-renewable solvents, and catalysts that are non-toxic and recyclable.

Atom Economy: The design of synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) will be a key aspect of a green approach to this compound synthesis.

Exploring the photochemical reactivity of this compound and developing its synthesis and applications within the framework of green chemistry will be essential for ensuring its future potential is realized in a sustainable manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethoxyhex-5-en-2-one, and how can their reproducibility be ensured in different laboratory settings?

  • Methodological Answer : Reproducibility requires explicit documentation of reaction conditions (e.g., solvent, temperature, catalysts) and purification methods. For example, photolysis of enol ether precursors (e.g., 17 in Scheme IV) must specify light source intensity, wavelength, and duration to avoid variability in product yields (e.g., 16 vs. 6a formation) . Adhere to guidelines for experimental reporting, such as detailing instrument calibration and raw data archiving in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Focus on distinguishing olefinic protons (δ 5.0–6.0 ppm) and carbonyl signals (δ 190–210 ppm in 13C^{13}\text{C} NMR). Gas chromatography-mass spectrometry (GC-MS) can resolve co-eluting isomers, but retention indices must be cross-validated with authentic standards .

Q. How should researchers handle discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematically compare variables such as reactant purity, solvent drying methods, and inert atmosphere protocols. Use statistical tools (e.g., ANOVA) to isolate confounding factors. Document raw data and outliers in appendices to support transparency .

Advanced Research Questions

Q. What mechanistic evidence supports competing pathways (1,3-H shift vs. 1,3-acyl shift) during the photolysis of this compound, and how can these pathways be experimentally distinguished?

  • Methodological Answer : Isotopic labeling (e.g., deuterium at reactive sites) paired with time-resolved spectroscopy can track hydrogen migration. Quenching experiments with triplet-state inhibitors (e.g., piperylene) may clarify singlet vs. triplet reactivity, as seen in unquenched photolysis studies . Computational modeling (DFT) can further predict transition states and kinetic favorability .

Q. How do steric and electronic factors influence the cis-trans isomerization of this compound derivatives under photochemical conditions?

  • Methodological Answer : Use substituent-controlled synthesis (e.g., electron-withdrawing groups at the β-position) to modulate isomerization rates. Monitor via UV-Vis spectroscopy with variable-temperature controls. Compare experimental results with molecular dynamics simulations to validate steric contributions .

Q. What strategies resolve contradictions in the literature regarding the stability of this compound under prolonged storage?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Pair HPLC purity assessments with kinetic degradation models (e.g., Arrhenius plots). Cross-reference with independent studies using identical storage protocols .

Methodological Best Practices

  • Data Integrity : Publish raw datasets, including failed experiments, in supplementary materials to aid meta-analyses .
  • Critical Literature Review : Use systematic approaches (e.g., PRISMA guidelines) to identify knowledge gaps and avoid citation bias .
  • Ethical Reporting : Disclose all chemical suppliers, batch numbers, and purity grades to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.